3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: 3-iodo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-iodo-1,4-dimethyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the modification and optimization of biological activity .
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as inflammation or cell proliferation .
Comparison with Similar Compounds
- 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde
- 3,5-dimethyl-4-iodo-1H-pyrazole
- 1,4-dimethyl-3-iodo-1H-pyrazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyrazole ring.
Properties
CAS No. |
2757954-73-5 |
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Molecular Formula |
C6H7IN2O |
Molecular Weight |
250 |
Purity |
95 |
Origin of Product |
United States |
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